molecular formula C14H18N4S2 B11965493 5-cyclohexyl-4-{[(E)-(3-methyl-2-thienyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol

5-cyclohexyl-4-{[(E)-(3-methyl-2-thienyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol

Cat. No.: B11965493
M. Wt: 306.5 g/mol
InChI Key: HFCJLKZGRPUKMW-OQLLNIDSSA-N
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Description

5-cyclohexyl-4-{[(E)-(3-methyl-2-thienyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that features a triazole ring, a thiol group, and a cyclohexyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-cyclohexyl-4-{[(E)-(3-methyl-2-thienyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol typically involves the condensation of 3-methyl-2-thiophenecarboxaldehyde with 4-amino-5-cyclohexyl-4H-1,2,4-triazole-3-thiol under acidic conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general approach would involve scaling up the laboratory synthesis with appropriate modifications to ensure safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiol group in the compound can undergo oxidation to form disulfides.

    Reduction: The imine group can be reduced to form the corresponding amine.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine in the presence of a base.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Alkyl halides or acyl chlorides under basic conditions.

Major Products

    Oxidation: Disulfides.

    Reduction: Amines.

    Substitution: Alkylated or acylated triazole derivatives.

Scientific Research Applications

5-cyclohexyl-4-{[(E)-(3-methyl-2-thienyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.

    Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.

    Biological Studies: It is used in studies to understand the interaction of triazole derivatives with various enzymes and receptors.

Mechanism of Action

The mechanism of action of 5-cyclohexyl-4-{[(E)-(3-methyl-2-thienyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol involves its interaction with biological targets such as enzymes and receptors. The triazole ring can form hydrogen bonds and dipole interactions with the active sites of enzymes, inhibiting their activity. The thiol group can also interact with metal ions in the active sites, further modulating enzyme function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-cyclohexyl-4-{[(E)-(3-methyl-2-thienyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol lies in its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly interesting for applications requiring precise molecular interactions, such as enzyme inhibition and material design.

Properties

Molecular Formula

C14H18N4S2

Molecular Weight

306.5 g/mol

IUPAC Name

3-cyclohexyl-4-[(E)-(3-methylthiophen-2-yl)methylideneamino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C14H18N4S2/c1-10-7-8-20-12(10)9-15-18-13(16-17-14(18)19)11-5-3-2-4-6-11/h7-9,11H,2-6H2,1H3,(H,17,19)/b15-9+

InChI Key

HFCJLKZGRPUKMW-OQLLNIDSSA-N

Isomeric SMILES

CC1=C(SC=C1)/C=N/N2C(=NNC2=S)C3CCCCC3

Canonical SMILES

CC1=C(SC=C1)C=NN2C(=NNC2=S)C3CCCCC3

Origin of Product

United States

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